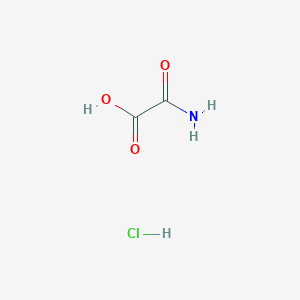
Carbamoylformic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamoylformic acid hydrochloride is a chemical compound with the molecular formula C3H5NO3·HCl. It is a derivative of formic acid and carbamic acid, and it is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamoylformic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of formic acid with urea in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of carbamoylformic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where formic acid and urea are combined with hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product. The resulting carbamoylformic acid is then purified and converted to its hydrochloride salt through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Carbamoylformic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to formamide and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formic acid and carbon dioxide.
Reduction: Formamide and methanol.
Substitution: Various carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamoylformic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamoyl compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamoylformic acid hydrochloride involves its reactivity with various nucleophiles and electrophiles. The carbamoyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create a wide range of compounds with diverse chemical properties.
Comparison with Similar Compounds
Carbamoylformic acid hydrochloride can be compared with other similar compounds such as carbamoyl chloride and carbamoyl fluoride. These compounds share similar reactivity patterns but differ in their specific chemical properties and applications. For example:
Carbamoyl chloride: More reactive and used in the synthesis of pesticides and pharmaceuticals.
Carbamoyl fluoride: Used in the synthesis of fluorinated organic compounds.
Conclusion
This compound is a versatile and reactive compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable reagent in organic synthesis and scientific research.
Properties
CAS No. |
996-32-7 |
|---|---|
Molecular Formula |
C2H4ClNO3 |
Molecular Weight |
125.51 g/mol |
IUPAC Name |
oxamic acid;hydrochloride |
InChI |
InChI=1S/C2H3NO3.ClH/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H |
InChI Key |
PZYFLMADZGURAK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
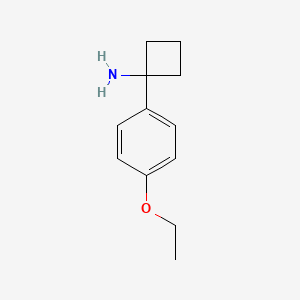
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)

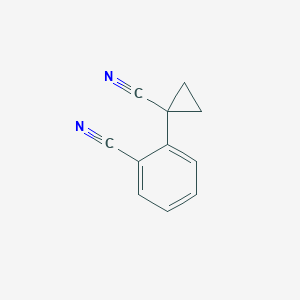
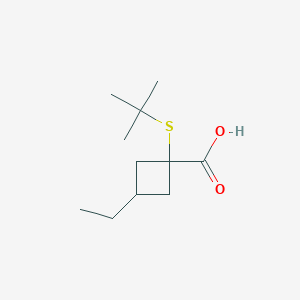
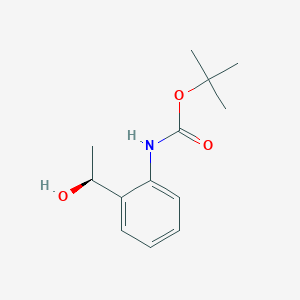
![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)

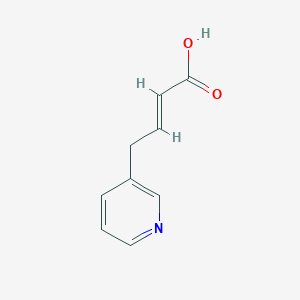

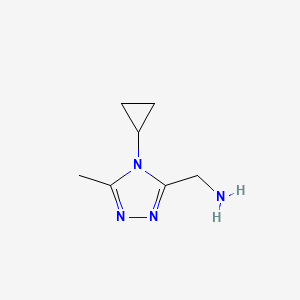
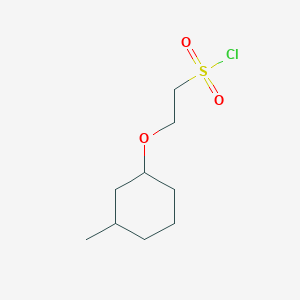
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
